tert-Butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrazolo[5,1-b][1,3]oxazine ring system
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves multiple steps, starting with the formation of the pyrazolo[5,1-b][1,3]oxazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Protection/Deprotection: The tert-butyl carbamate group can be removed under acidic conditions using trifluoroacetic acid (TFA) or other strong acids.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the active pyrazolo[5,1-b][1,3]oxazine moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate include:
tert-Butyl carbamate: A simpler compound with a similar protective group used in organic synthesis.
tert-Butyl (2-aminophenyl)carbamate: Another compound with a tert-butyl carbamate group, used in different chemical reactions.
tert-Butyl (3-bromo-2-oxopropyl)carbamate: A related compound with a different core structure but similar functional groups.
The uniqueness of tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate lies in its specific ring system and the presence of the bromine atom, which allows for further functionalization and diverse applications.
Eigenschaften
Molekularformel |
C11H16BrN3O3 |
---|---|
Molekulargewicht |
318.17 g/mol |
IUPAC-Name |
tert-butyl N-[(6R)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]carbamate |
InChI |
InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)14-7-5-15-9(17-6-7)8(12)4-13-15/h4,7H,5-6H2,1-3H3,(H,14,16)/t7-/m1/s1 |
InChI-Schlüssel |
UPDCDBDXHDPRGG-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN2C(=C(C=N2)Br)OC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN2C(=C(C=N2)Br)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.